6-Amino-1,3-dimethyl-4-(4-(trifluoromethyl)phenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, also known as BQU57, is a small molecule inhibitor with demonstrated activity against the GTPase Ral. It has been identified as a potential therapeutic agent for the treatment of various cancers, particularly triple-negative breast cancer (TNBC). Research suggests that BQU57 inhibits tumor growth and metastasis by disrupting the RalA signaling pathway.
BQU57 is classified as a small molecule inhibitor and is derived from the modification of previously identified compounds, specifically RBC8. It has been shown to exhibit high selectivity for Ral proteins over other GTPases such as Ras and RhoA. The compound has been evaluated for its effectiveness in various preclinical models, demonstrating significant anti-tumor activity .
The synthesis of BQU57 involves several steps that include the modification of precursor compounds to enhance its binding affinity and selectivity towards Ral proteins. The synthetic pathway was detailed in supplementary materials accompanying research publications, which outline the chemical reactions and purification techniques used to obtain BQU57 in a pure form suitable for biological testing .
Key steps in the synthesis include:
BQU57's molecular structure has been elucidated through techniques such as nuclear magnetic resonance (NMR) spectroscopy and molecular modeling. Although a crystal structure for RalB-GDP was not available, homology modeling based on RalA-GDP provided insights into the binding interactions. The compound exhibits specific interactions with residues in the switch-II region and helix α2 of RalB, which are crucial for its activity .
The molecular formula for BQU57 is CHNO, with a molecular weight of approximately 253.31 g/mol. Its structural features include:
BQU57 primarily acts by inhibiting the interaction between Ral proteins and their downstream effectors. This inhibition disrupts signaling pathways that promote cancer cell growth and survival. In vitro studies have shown that BQU57 effectively reduces cell viability in Ral-dependent cancer cell lines by inducing apoptosis and inhibiting anchorage-independent growth .
Key reactions include:
The mechanism of action for BQU57 involves its selective binding to the GDP-bound form of RalB, leading to allosteric modulation of the protein's activity. Upon binding, BQU57 stabilizes the inactive form of RalB, preventing it from interacting with downstream effectors like RalBP1. This results in decreased signaling through pathways that promote tumor growth and metastasis .
Quantitative analyses have shown that:
BQU57 exhibits several important physical and chemical properties:
BQU57 has multiple applications in scientific research, particularly in cancer biology:
The Ras signaling pathway represents one of the most frequently dysregulated oncogenic networks in human cancers, with approximately one-third of tumors harboring activating RAS mutations. While extensive efforts focused on developing inhibitors targeting the RAF-MEK-ERK and PI3K-AKT-mTOR pathways, the Ral GTPase effector arm remained largely unexplored therapeutically until recently. RalA and RalB GTPases function as critical downstream effectors of Ras that regulate diverse cellular processes including vesicle trafficking, cell motility, and anchorage-independent growth—properties essential for tumor progression and metastasis [1] [6].
Ral activation contributes significantly to the malignant phenotype in pancreatic, bladder, colon, prostate, lung, and triple-negative breast cancers. Despite compelling evidence of their oncogenic role, Ral GTPases presented unique challenges for targeted inhibition. Their high affinity for GTP/GDP (picomolar range) and the millimolar concentrations of these nucleotides in the cytoplasm rendered conventional nucleotide-competitive approaches impractical. Furthermore, the highly conserved nature of the nucleotide-binding pocket across the Ras superfamily posed significant selectivity challenges. The discovery of BQU57 addressed these limitations through a novel allosteric mechanism, representing the first successful pharmacological inhibition of Ral GTPases with demonstrated antitumor efficacy [5] [6].
BQU57 (chemical name: 6-amino-1,3-dimethyl-4-(4-(trifluoromethyl)phenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile) emerged from a sophisticated structure-based drug discovery campaign. Initial virtual screening of 500,000 compounds targeted a novel allosteric site on the GDP-bound form of RalA, identified through comparative analysis of RalA crystal structures (PDB codes: 2BOV, 1ZC4, 1UAD). This binding pocket, adjacent to but distinct from the guanine nucleotide binding site, demonstrated significant conformational variability between active and inactive Ral states. The pocket volume measured 175 ų in RalA-GDP versus only 116-155 ų in GTP-bound complexes with effectors, suggesting its potential as a selectivity filter for the inactive conformation [1] [5] [6].
Chemical Structure and PropertiesBQU57 features a dihydropyranopyrazole core structure with key substituents enabling optimal interaction with the allosteric pocket:
Table 1: Chemical and Physical Properties of BQU57
Property | Value | Description |
---|---|---|
Chemical Formula | C₁₆H₁₃F₃N₄O | Molecular composition |
Molecular Weight | 334.30 g/mol | Batch-specific variations possible due to hydration |
CAS Number | 1637739-82-2 | Unique chemical identifier |
Appearance | Light yellow to yellow solid | Physical state at room temperature |
Solubility | ≥100 mg/mL in DMSO (299.13 mM) | Poor aqueous solubility; requires organic solvents for reconstitution |
SMILES Notation | NC1=C(C#N)C(C(C(C)=NN2C)=C2O1)C3=CC=C(C(F)(F)F)C=C3 | Simplified molecular-input line-entry system representation |
Synthesis and OptimizationBQU57 was developed through medicinal chemistry optimization of initial screening hits RBC6 and RBC8. The synthesis pathway involves:
Systematic structure-activity relationship (SAR) studies revealed that the 4-(trifluoromethyl)phenyl group significantly enhanced binding affinity compared to other aromatic substituents. The methyl groups on the pyrazole nitrogen (N1) and the pyran ring (C3) optimized steric complementarity within the hydrophobic subpocket of the allosteric site. These strategic modifications yielded BQU57 with superior binding affinity and drug-like properties compared to its predecessors [1] [5].
Mechanism of ActionBQU57 functions as a selective, reversible, stoichiometric (1:1) allosteric inhibitor that preferentially binds the GDP-bound conformation of RalA and RalB. Through binding to a site adjacent to the switch II region (residues 70-77), BQU57 locks Ral GTPases in their inactive state, preventing conformational changes required for GTP binding and subsequent effector interaction. This mechanism effectively traps Ral in its "off" state, inhibiting the formation of active Ral-GTP complexes essential for downstream signaling [5] [7].
Target Engagement and Selectivity ProfileBQU57 demonstrates remarkable selectivity for Ral GTPases over other Ras superfamily members:
Table 2: Cellular Inhibitory Activity of BQU57
Cell Line | Phenotype | IC₅₀/Effective Concentration | Biological Effect |
---|---|---|---|
NCI-H2122 (lung cancer) | Anchorage-independent growth | 2.0-2.2 μM | 90% reduction in colony formation in soft agar |
NCI-H358 (lung cancer) | Anchorage-independent growth | 1.3 μM | 85% reduction in colony formation |
MDA-MB-231 (TNBC) | Migration and invasion | 50 μM | Significant reduction in migration/invasion capacity |
Rat nucleus pulposus cells | IL-1β-induced apoptosis | 5-10 μM | Reduced apoptosis, maintained ECM homeostasis |
Functional Consequences of Target InhibitionBQU57 exerts profound inhibitory effects on Ral-dependent cellular processes through disruption of effector interactions:
The functional specificity of BQU57 was demonstrated through rigorous validation experiments. In Ral-dependent cancer cell lines (H2122, H358), BQU57 inhibited anchorage-independent growth at low micromolar concentrations, mirroring the effects of RalA/B siRNA knockdown. Conversely, Ral-independent cell lines (H460, Calu6) showed complete resistance, confirming on-target activity. Furthermore, BQU57 treatment selectively reduced GTP-bound active Ral (by >90% at 10 μM) without affecting active Ras or RhoA levels, establishing its precise pharmacological mechanism [1] [5] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7